molecular formula C14H12N2O B1361892 2-(2-methoxyphenyl)-1H-benzimidazole CAS No. 6528-85-4

2-(2-methoxyphenyl)-1H-benzimidazole

Cat. No. B1361892
CAS RN: 6528-85-4
M. Wt: 224.26 g/mol
InChI Key: JNFBDHNAZPBWTF-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-1H-benzimidazole (2-Methoxy-1H-benzimidazole or 2-Methoxy-BZ) is a heterocyclic compound belonging to the benzimidazole family. It is a colorless to pale yellow crystalline solid with an earthy odor. It is stable under normal conditions and is soluble in many organic solvents. 2-Methoxy-BZ has been studied extensively due to its wide range of applications in the scientific and medical fields. It has been used in the synthesis of various pharmaceuticals, as a corrosion inhibitor, and as a catalyst in organic synthesis. It has also been used in the laboratory to study the mechanism of action of various biochemical and physiological processes.

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives, including compounds related to 2-(2-methoxyphenyl)-1H-benzimidazole, have been studied for their potential anticancer activities. For instance, a study by El-Shekeil, Obeid, and Al-Aghbari (2012) evaluated new benzimidazole derivatives for their in vitro anticancer potential, finding moderate cytotoxic effects towards HeLa cells (El-Shekeil, Obeid, & Al-Aghbari, 2012). Al-Mudaris et al. (2013) also investigated the anticancer activity of compounds combining benzimidazole structures, observing enhanced anticancer properties, particularly against leukemia cell lines (Al-Mudaris et al., 2013).

Vasorelaxant Properties

The relaxant activity of 2-(substituted phenyl)-1H-benzimidazole derivatives was recorded using in vitro rat aorta ring tests by Estrada-Soto et al. (2006). They found that some derivatives, including those related to 2-(2-methoxyphenyl)-1H-benzimidazole, demonstrated potent vasorelaxant properties, suggesting potential applications in treating hypertensive diseases (Estrada-Soto et al., 2006).

Molecular and Structural Analysis

Studies have also focused on the molecular and structural aspects of benzimidazole derivatives. For example, Navarrete-Vázquez et al. (2006) analyzed the crystal structure and conformational isomers of 2-(2-methoxyphenyl)-1H-benzimidazole, providing insights into the compound's molecular interactions and stability (Navarrete-Vázquez et al., 2006).

Antimicrobial Properties

Some benzimidazole derivatives exhibit selective antibacterial properties. Kühler et al. (2002) discovered compounds with retained antibacterial potency against Helicobacter spp. while removing proton pump inhibitor activity, indicating potential applications in treating specific bacterial infections (Kühler et al., 2002).

Corrosion Inhibition

Benzimidazole derivatives have been investigated for their corrosion inhibition performance. Yadav et al. (2013) synthesized benzimidazole derivatives and evaluated their efficacy as inhibitors for mild steel corrosion in acidic solutions, demonstrating their potential industrial applications (Yadav et al., 2013).

properties

IUPAC Name

2-(2-methoxyphenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-17-13-9-5-2-6-10(13)14-15-11-7-3-4-8-12(11)16-14/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFBDHNAZPBWTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353953
Record name 2-(2-methoxyphenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenyl)-1H-benzimidazole

CAS RN

6528-85-4
Record name 2-(2-Methoxyphenyl)benzimidazole
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Record name 2-(2-methoxyphenyl)-1H-benzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6528-85-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of 2-(2-methoxyphenyl)-1H-benzimidazole?

A1: 2-(2-methoxyphenyl)-1H-benzimidazole consists of a benzimidazole ring system linked to a 2-methoxyphenyl substituent. The molecule can adopt different conformations, with varying dihedral angles between these two components. In the crystal structure, two distinct conformational isomers have been observed. []

Q2: How does the structure of 2-(2-methoxyphenyl)-1H-benzimidazole influence its interactions in the solid state?

A2: In the crystal lattice, 2-(2-methoxyphenyl)-1H-benzimidazole molecules interact via various non-covalent forces. These include bifurcated three-centre hydrogen bonds, forming chains along a specific crystallographic axis. Additionally, offset and edge-to-face π–π interactions further stabilize the packing arrangement. []

Q3: Has 2-(2-methoxyphenyl)-1H-benzimidazole been explored in coordination chemistry, and what are the structural features of its metal complexes?

A3: Yes, 2-(2-methoxyphenyl)-1H-benzimidazole can act as a ligand in metal complexes. For instance, it forms a tetrahedral cobalt(II) complex with the formula [CoCl2(L4)2], where L4 represents the 2-(2-methoxyphenyl)-1H-benzimidazole ligand. [] This complex exhibits single-molecule magnet behavior and demonstrates catalytic activity in the coupling reaction of carbon dioxide with epoxides to produce cyclic carbonates. [] Another example is a copper(II) complex, [Cu(bpb)2(NO3)2], where bpb represents 1-(2-methoxybenzyl)-2-(2-methoxyphenyl)-1H-benzimidazole. This complex exhibits a cis disposition with respect to the ligands and displays blue fluorescence, likely due to intramolecular π–π stacking. []

Q4: Can 2-(2-methoxyphenyl)-1H-benzimidazole derivatives act as ligands in catalysts for polymerization reactions?

A4: Yes, nickel(II) complexes containing derivatives of 2-(2-methoxyphenyl)-1H-benzimidazole, such as bis[1-(2-methoxybenzyl)-2-(2-methoxyphenyl)-1H-benzimidazole]nickel(II) dibromide, exhibit high catalytic activity in the vinyl polymerization of norbornene when activated with methylaluminoxane. [] This activity highlights the potential of these compounds in developing efficient catalysts for polymerization reactions.

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